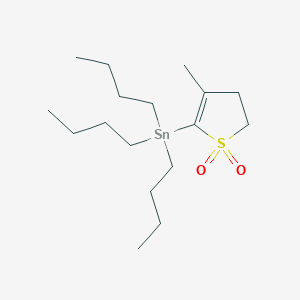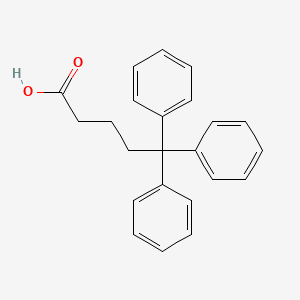
1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride is a chemical compound that belongs to the class of organic compounds known as ketones. It features a butanone backbone substituted with a piperidinyl group and a trimethoxyphenyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride typically involves multi-step organic reactions. One common route might include:
Formation of the Butanone Backbone: Starting with a butanone precursor, various functional groups are introduced through reactions such as alkylation or acylation.
Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with the butanone intermediate.
Attachment of the Trimethoxyphenyl Group: This step might involve electrophilic aromatic substitution or other coupling reactions to attach the trimethoxyphenyl group to the butanone backbone.
Formation of the Hydrochloride Salt: The final compound is often converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride can undergo several types of chemical reactions:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The piperidinyl and trimethoxyphenyl groups can participate in substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, though specific uses would require further research.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butanone, 4-(1-piperidinyl)-1-phenyl-, hydrochloride: Similar structure but lacks the trimethoxy groups.
1-Butanone, 4-(1-morpholinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride: Similar structure but with a morpholine ring instead of piperidine.
Uniqueness
The presence of the trimethoxyphenyl group and the piperidinyl group in 1-Butanone, 4-(1-piperidinyl)-1-(2,4,6-trimethoxyphenyl)-, hydrochloride may confer unique chemical properties, such as increased lipophilicity or specific binding affinities, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
35535-30-9 |
|---|---|
Formule moléculaire |
C18H28ClNO4 |
Poids moléculaire |
357.9 g/mol |
Nom IUPAC |
4-piperidin-1-yl-1-(2,4,6-trimethoxyphenyl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO4.ClH/c1-21-14-12-16(22-2)18(17(13-14)23-3)15(20)8-7-11-19-9-5-4-6-10-19;/h12-13H,4-11H2,1-3H3;1H |
Clé InChI |
POLIOTNRLQFNRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCCC2)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


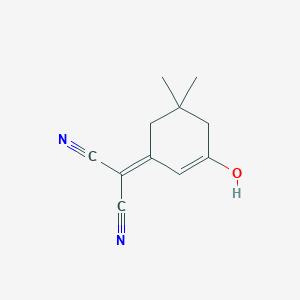

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
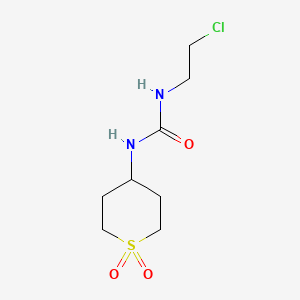
![3-[(2-Chlorophenyl)methylideneamino]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14678640.png)
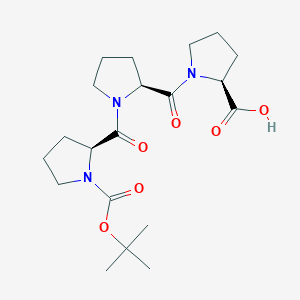
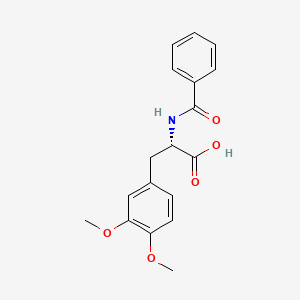


![1-Methyl-4-[(prop-1-en-1-yl)sulfanyl]benzene](/img/structure/B14678680.png)

